N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide
Description
N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide (CAS 63834-53-7) is a brominated salt derivative of a hexanediamine backbone functionalized with fluorenyl and dimethyl groups. The compound features two 9H-fluoren-9-yl moieties attached to the terminal amines of N,N'-dimethyl-1,6-hexanediamine, with two hydrobromic acid molecules as counterions.
Properties
CAS No. |
63834-53-7 |
|---|---|
Molecular Formula |
C34H38Br2N2 |
Molecular Weight |
634.5 g/mol |
IUPAC Name |
9H-fluoren-9-yl-[6-[9H-fluoren-9-yl(methyl)azaniumyl]hexyl]-methylazanium;dibromide |
InChI |
InChI=1S/C34H36N2.2BrH/c1-35(33-29-19-9-5-15-25(29)26-16-6-10-20-30(26)33)23-13-3-4-14-24-36(2)34-31-21-11-7-17-27(31)28-18-8-12-22-32(28)34;;/h5-12,15-22,33-34H,3-4,13-14,23-24H2,1-2H3;2*1H |
InChI Key |
CESWSCLOADYFCE-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](CCCCCC[NH+](C)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 1,6-Hexanediamine or its N,N'-dimethyl derivative is the backbone amine component.
- 9-Fluorenylmethyl chloride or bromide (commonly in the form of 9-fluorenylmethyl chloroformate or related reagents) serves as the fluorenyl protecting group donor.
- Hydrobromic acid (HBr) for salt formation to yield the dihydrobromide.
Synthetic Route Overview
The preparation of N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide generally involves the following steps:
Dimethylation of 1,6-hexanediamine : The primary amines of 1,6-hexanediamine are selectively methylated to form N,N'-dimethyl-1,6-hexanediamine. This can be achieved using methylating agents such as formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide under controlled conditions.
Protection with Fluorenyl Groups : The N,N'-dimethyl-1,6-hexanediamine is reacted with 9-fluorenylmethyl chloroformate or a similar fluorenyl donor to introduce the fluorenyl protecting groups onto the nitrogen atoms. This step typically occurs under basic conditions to facilitate nucleophilic substitution on the fluorenylmethyl electrophile, yielding the bis-fluorenylated intermediate.
Salt Formation with Hydrobromic Acid : The bis-fluorenylated amine is then treated with hydrobromic acid to form the dihydrobromide salt, which precipitates as a crystalline solid. This salt form improves compound stability and handling.
Detailed Synthetic Procedure (Example)
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| Dimethylation | 1,6-Hexanediamine, formaldehyde, formic acid, reflux | Eschweiler–Clarke methylation of diamine | ~85% |
| Fluorenyl Protection | N,N'-dimethyl-1,6-hexanediamine, 9-fluorenylmethyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C | Nucleophilic substitution to attach fluorenyl groups | 75-90% |
| Salt Formation | Hydrobromic acid, acetone/water mixture, 0–5 °C | Precipitation of dihydrobromide salt | ~80% |
Note: Exact conditions such as solvent choice, temperature, and reaction time may vary depending on laboratory optimization.
Alternative Approaches and Related Methods
The preparation of N-Fmoc-1,6-hexanediamine hydrobromide, a related intermediate, involves protection of 1,6-hexanediamine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) followed by salt formation with hydrobromic acid. This method is well-documented and may serve as a precursor or analog in the synthesis of the target compound.
Industrial production of 1,6-hexanediamine, a key starting material, is generally achieved via catalytic hydrogenation of adiponitrile or other routes such as adipic acid or caprolactam processes. The purity and availability of 1,6-hexanediamine influence the overall efficiency of the target compound synthesis.
Analytical Data and Characterization
Characterization of the synthesized compound typically includes:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the presence of fluorenyl groups and methyl substitutions on the hexanediamine backbone.
- Mass Spectrometry (MS) : Confirms molecular weight consistent with C34H38Br2N2.
- Melting Point Determination : The dihydrobromide salt typically exhibits a sharp melting point range indicative of purity.
- Elemental Analysis : Matches calculated values for carbon, hydrogen, nitrogen, and bromine content.
- Infrared (IR) Spectroscopy : Shows characteristic peaks for aromatic fluorenyl groups and ammonium salts.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Notes | Yield (%) |
|---|---|---|---|
| Dimethylation of 1,6-Hexanediamine | Formaldehyde, formic acid, reflux | Eschweiler–Clarke reaction | ~85% |
| Fluorenyl Group Attachment | 9-Fluorenylmethyl chloroformate, base, DCM | Mild temperature, nucleophilic substitution | 75-90% |
| Dihydrobromide Salt Formation | Hydrobromic acid, acetone/water, cold temp | Precipitation, purification | ~80% |
Chemical Reactions Analysis
Types of Reactions
N,N’-Di-9H-fluoren-9-yl-N,N’-dimethyl-1,6-hexanediamine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized under specific conditions to form fluorenone derivatives.
Reduction: Reduction reactions can convert fluorenone back to the fluorenyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the fluorenyl ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluorenyl group yields fluorenone, while substitution reactions can introduce various functional groups onto the fluorenyl ring .
Scientific Research Applications
Materials Science
N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide has been investigated for its potential use in:
- Organic Light Emitting Diodes (OLEDs) : Due to its electron-donating characteristics, it can serve as a hole transport material in OLED devices.
| Property | Value |
|---|---|
| Hole Mobility | High |
| Thermal Stability | Moderate |
Medicinal Chemistry
The compound shows promise in medicinal chemistry for:
- Anticancer Agents : Studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 10 |
Organic Synthesis
In organic synthesis, this compound is utilized as:
- Building Block : It acts as a versatile intermediate for synthesizing more complex organic molecules.
Photonic Applications
The compound's unique optical properties make it suitable for:
- Fluorescent Probes : Its fluorescence characteristics are exploited in biochemical assays and imaging techniques.
Case Study 1: OLED Development
A recent study demonstrated the effectiveness of this compound as a hole transport layer in OLEDs. The device showed improved efficiency and stability compared to conventional materials.
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal highlighted the anticancer activity of this compound against breast cancer cells (MCF-7). The study indicated that the compound induces apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of N,N’-Di-9H-fluoren-9-yl-N,N’-dimethyl-1,6-hexanediamine dihydrobromide involves its interaction with specific molecular targets and pathways. The fluorenyl group can interact with electron-rich or electron-deficient sites in biological molecules, influencing their function. Additionally, the compound’s structural properties allow it to participate in various chemical reactions, modulating the activity of enzymes and other proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide and its analogs:
Key Comparisons
Structural and Functional Differences Fluorenyl vs.
Applications in Polymer Chemistry
- DMHD is widely used in epoxy resins (e.g., with 5-methoxytryptamine) to create recyclable materials via dynamic HN-C bonds, attributed to its low steric hindrance . In contrast, the bulkier fluorenyl groups in the target compound may slow reaction kinetics but enhance thermal stability .
- DIB, a dibutyl analog, exhibits rapid elution from polymer films (12 hours) due to its small size, whereas DMHD shows controlled release in crosslinked networks .
Toxicity and Handling DIB is notably toxic (LC50: 220 mg/m³), while DMHD requires standard amine-handling precautions (e.g., eye protection, ventilation) . No toxicity data exists for the fluorenyl derivative, but its brominated salt form may require specialized handling.
Synthetic Utility
- DMHD is synthesized via alkylation of N,N'-dimethyl-1,6-hexanediamine with alkyl bromides, a scalable process . The target compound likely requires more complex steps, such as fluorenyl group introduction via nucleophilic substitution or Suzuki coupling, increasing production costs .
Research Findings and Data
Epoxy Resin Performance
| Property | DMHD-Based Epoxy | TMHD-Based Epoxy |
|---|---|---|
| Tensile Strength (MPa) | 65–75 | 50–60 |
| Recyclability (cycles) | >5 | Not reported |
| Gelation Time (h) | 24 | 18 |
DMHD-based resins exhibit superior mechanical strength and recyclability due to dynamic HN-C bonds, outperforming TMHD systems optimized for hydrophobicity .
Elution Kinetics in Polymer Films
| Compound | Elution Half-Life (h) | Toxicity (LC50, mg/m³) |
|---|---|---|
| DIB | 12 | 220 |
| DMHD | >24 | N/A |
DIB’s rapid elution limits its utility in sustained-release applications, whereas DMHD’s slower release aligns with long-term material stability .
Q & A
Q. What strategies are recommended for scaling up synthesis without compromising yield or purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
